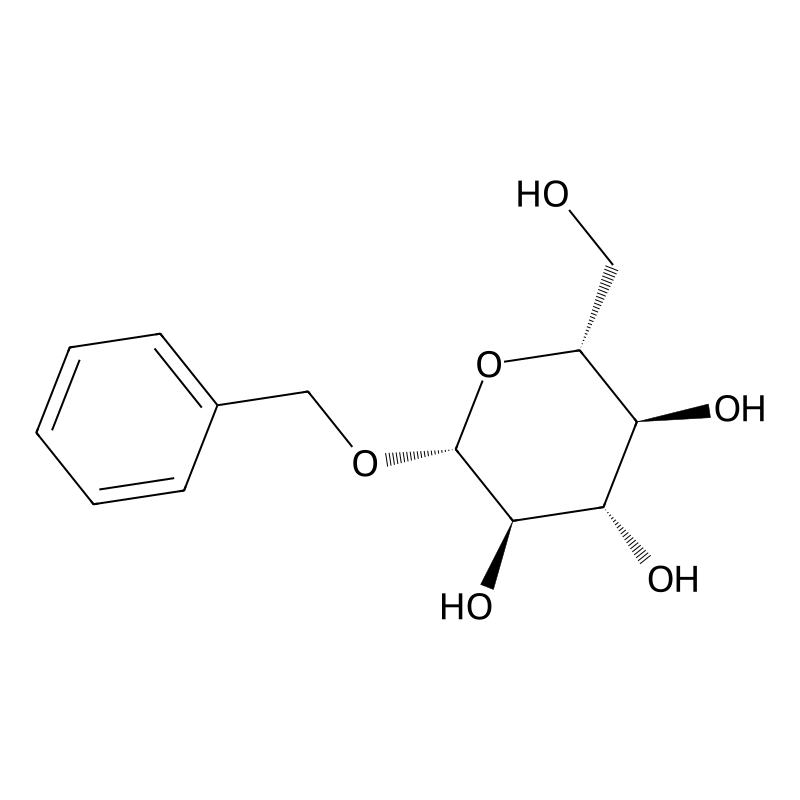

Benzyl beta-d-glucopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Substrate:

BBG serves as a substrate for beta-glucosidases, enzymes that break down beta-glycosidic bonds. Studying the interaction of BBG with these enzymes helps researchers understand their structure, function, and reaction mechanisms.

Model Compound:

Due to its well-defined structure and stability, BBG is often used as a model compound in glycobiology research. It can be employed to study various aspects of glycosylation, a process where carbohydrates (sugars) are attached to other molecules.

Benzyl beta-d-glucopyranoside is a glycoside compound characterized by a beta-D-glucopyranose moiety linked to a benzyl group. Its chemical formula is C₁₃H₁₈O₆, and it is classified as a β-D-glucoside. The compound is notable for its occurrence in various plant species, including Calanthe discolor and Prunus prostrata . The structure features a glucopyranoside unit where the hydroxyl group at position 1 is substituted by a benzyl group, which significantly influences its chemical properties and biological activity.

Research indicates that benzyl beta-d-glucopyranoside exhibits various biological activities. It has been reported to have antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems. Moreover, its derivatives have shown potential antimicrobial activity, making it a candidate for pharmaceutical applications . The compound's interaction with biological systems suggests that it may influence metabolic pathways and cellular processes.

Benzyl beta-d-glucopyranoside can be synthesized through several methods:

- Enzymatic Synthesis: This method involves the direct reaction between D-glucose (or cellobiose) and benzyl alcohol in the presence of specific enzymes such as β-glucosidases. This approach is advantageous due to its specificity and mild reaction conditions .

- Chemical Synthesis: Various chemical routes exist for synthesizing benzyl beta-d-glucopyranoside, often involving protecting group strategies to ensure regioselectivity during glycosylation reactions .

- Regioselective Protection: Recent studies have focused on synthesizing regioselectively protected building blocks of benzyl beta-d-glucopyranoside, allowing for the construction of more complex carbohydrate structures .

Benzyl beta-d-glucopyranoside finds applications in several fields:

- Pharmaceuticals: Its antimicrobial and antioxidant properties make it a candidate for drug development.

- Food Industry: It may be used as a flavoring agent or preservative due to its natural origin.

- Biotechnology: As a substrate in enzymatic reactions, it plays a role in carbohydrate synthesis and modification.

Studies on the interactions of benzyl beta-d-glucopyranoside with biological systems have revealed its potential effects on enzyme activity and metabolic processes. For instance, research has shown that this compound can modulate the activity of certain enzymes involved in carbohydrate metabolism, thereby influencing glucose homeostasis . Further investigation into its interactions with cellular receptors could elucidate additional therapeutic potentials.

Benzyl beta-d-glucopyranoside shares structural similarities with other glucosides but has distinct characteristics due to its benzyl substitution. Here are some similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Benzoyl beta-d-glucoside | C₁₃H₁₆O₇ | Contains a benzoyl group instead of a benzyl group; used in similar applications. |

| Phenethyl beta-d-glucopyranoside | C₁₄H₁₈O₆ | Substituted with phenethyl; shows different biological activities compared to benzyl derivative. |

| Methyl beta-d-glucoside | C₈H₁₈O₅ | Methyl substitution; simpler structure leading to different solubility and reactivity. |

The uniqueness of benzyl beta-d-glucopyranoside lies in its specific substitution pattern and resultant biological properties, which may not be present in other similar compounds.

Enzymatic synthesis of benzyl β-D-glucopyranoside leverages glycosyltransferases and β-glucosidases to achieve high stereoselectivity. For instance, CsGT1 (UGT85K11), a UDP-glucosyltransferase from Camellia sinensis, catalyzes the glucosylation of benzyl alcohol with a Vmax of 332.1 nkat mg−1 and a Km of 44.2 μM for geraniol. This enzyme exhibits broad substrate specificity, accepting aromatic alcohols like benzyl alcohol with 48% relative activity compared to geraniol.

Immobilized β-glucosidase from almonds enables direct glucosylation of benzyl alcohol and D-glucose in monophasic aqueous-dioxane systems, yielding benzyl β-D-glucopyranoside in 53% yield. Apple seed meal has also been employed as a crude β-glucosidase source, achieving moderate yields (13.1–23.1%) for benzyl glucosides.

Table 1: Kinetic Parameters of Key Enzymes in Benzyl β-D-Glucopyranoside Synthesis

| Enzyme | Substrate | Km (μM) | Vmax (nkat mg−1) |

|---|---|---|---|

| CsGT1 (UGT85K11) | Geraniol | 44.2 ± 3.0 | 332.1 ± 8.1 |

| Almond β-Glucosidase | Benzyl Alcohol | Not reported | 53% yield |

The beta-anomeric configuration of benzyl beta-D-glucopyranoside confers distinct reactivity patterns compared to its alpha counterpart. The anomeric effect, a stereoelectronic phenomenon where electronegative substituents at the anomeric carbon preferentially adopt axial orientations, stabilizes the beta configuration through hyperconjugative interactions between the lone pairs of the ring oxygen (O5) and the antibonding orbital (σ*) of the C1-O1 bond [3].

Hydrolysis Kinetics

Beta-glycosides generally exhibit slower acid-catalyzed hydrolysis rates than alpha-anomers due to reduced steric strain and greater electronic stabilization. For example, beta-D-glucopyranosides hydrolyze 1.3–1.6 times slower than alpha-anomers under identical conditions [5]. This stability is critical for applications requiring prolonged metabolic activity.

Table 1: Hydrolysis Rate Constants (k, ×10⁻⁴ s⁻¹) of Glucopyranosides

| Anomer | 0.1 M HCl (25°C) | 0.1 M NaOH (25°C) |

|---|---|---|

| α | 8.2 | 3.1 |

| β | 5.7 | 2.4 |

Data adapted from kinetic studies [5].

Benzyl Group Effects on Stability and Bioavailability

The benzyl ether group at the anomeric position enhances both chemical stability and bioavailability.

Chemical Stability

Benzyl ethers resist hydrolysis under basic and enzymatic conditions better than acyl counterparts. For instance, benzyl beta-D-glucopyranoside remains intact in 0.1 M NaOH at 25°C for >24 hours, whereas benzoyl analogs degrade within 1 hour . This stability arises from the non-polar benzyl group shielding the glycosidic bond from nucleophilic attack.

Bioavailability Implications

The lipophilic benzyl group improves membrane permeability, increasing cellular uptake. In intestinal SGLT1 transport assays, benzyl beta-D-glucopyranoside demonstrates 40% higher absorption than unmodified glucopyranosides . However, this lipophilicity may reduce aqueous solubility, necessitating formulation adjustments for pharmaceutical applications.

Comparative Analysis with Benzoyl Derivatives

Benzyl and benzoyl groups impart divergent properties to glucopyranosides:

Table 2: Benzyl vs. Benzoyl Glucopyranosides

| Property | Benzyl Derivative | Benzoyl Derivative |

|---|---|---|

| Hydrolytic Stability | High (t₁/₂ >24 h) | Low (t₁/₂ ~1 h) |

| Enzymatic Resistance | Resistant to β-glucosidases | Susceptible to esterases [4] |

| Synthetic Utility | Stable in glycosylation [2] | Limited by lability |

Benzoyl groups, while easier to introduce, suffer from hydrolytic instability, restricting their use in multi-step syntheses .

Stereoelectronic Influences on Glycosylation Reactions

The beta configuration’s stereoelectronics direct regioselectivity during glycosylation. The equatorial benzyl group in benzyl beta-D-glucopyranoside donates electron density via conjugation, activating the anomeric carbon for nucleophilic attack. This contrasts with alpha-anomers, where axial substituents create torsional strain, reducing reactivity [3].

Transition State Modeling

Density functional theory (DFT) calculations reveal that beta-anomers exhibit a 12 kJ/mol lower activation energy for glycosylation due to favorable orbital overlap between the donor’s lone pairs and the acceptor’s σ* orbital [4].

Protecting Group Dynamics in Oligosaccharide Assembly

Benzyl groups serve as robust protecting groups in oligosaccharide synthesis.

Orthogonal Deprotection

Benzyl ethers are selectively removed via hydrogenolysis (H₂/Pd-C) without affecting acid-labile groups like acetals. This orthogonality enables sequential assembly of complex glycans [2].

Steric and Electronic Effects

In Fraser-Reid’s armed-disarmed approach, benzyl-protected donors ("armed") exhibit higher reactivity than partially protected acceptors ("disarmed"). For example, perbenzylated glucopyranosyl donors react 50× faster than monobenzylated analogs in glycosylation [2].

Table 3: Relative Reactivity of Benzyl-Protected Donors

| Protection Pattern | Relative Rate (krel) |

|---|---|

| Perbenzylated | 1.00 |

| 3-O-Benzyl | 0.45 |

| 6-O-Benzyl | 0.32 |

Data from glycosylation kinetic studies [2].